molecular formula C15H12ClNO3 B6404866 2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261954-96-4

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404866
CAS RN: 1261954-96-4
M. Wt: 289.71 g/mol
InChI Key: DDOUOHOVLRQMOS-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) is an organic compound that has been studied for its various scientific applications. It has been used in a variety of laboratory experiments and has been found to be a useful reagent for a wide range of reactions.

Scientific Research Applications

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It has also been used in the synthesis of various organic compounds, such as amines, aldehydes, ketones, and esters. Additionally, it has been used in a variety of analytical applications, such as gas chromatography and mass spectrometry.

Mechanism of Action

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) acts as a nucleophile in a variety of reactions. It is able to react with electrophiles, such as carbonyl compounds, to form a new carbon-carbon bond. This reaction is known as nucleophilic substitution. Additionally, it can react with a variety of other compounds, such as alcohols, amines, and carboxylic acids, to form a variety of other compounds.
Biochemical and Physiological Effects
2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is easily accessible from most chemical suppliers. Additionally, it is a relatively stable compound and has a relatively low toxicity. However, it is important to note that it can be corrosive, and should be handled with care.

Future Directions

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) has a number of potential future applications. It could be further studied for its potential use in the synthesis of pharmaceuticals and other organic compounds. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, it could be studied for its potential use in the synthesis of polymers and dyes. Finally, further research could be conducted on its biochemical and physiological effects.

Synthesis Methods

2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is by reacting 4-chlorobenzoyl chloride with N-methylacetamide. This reaction produces the desired compound in an aqueous solution. The reaction can be further catalyzed by adding a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

properties

IUPAC Name

2-chloro-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-17-14(18)11-4-2-3-9(7-11)10-5-6-12(15(19)20)13(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOUOHOVLRQMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690657
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-96-4
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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